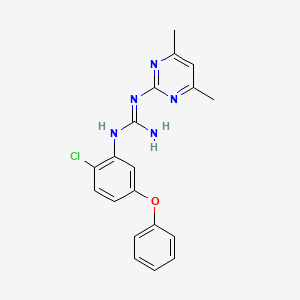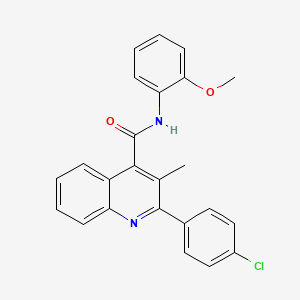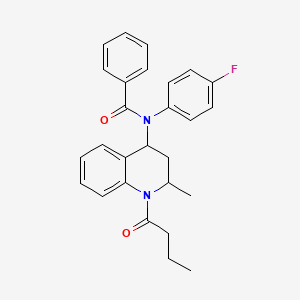![molecular formula C28H32N4O4S B11654967 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654967.png)
(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiadiazolo[3,2-a]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of ethoxy and phenoxy groups via nucleophilic substitution reactions.
Condensation Reactions: Formation of the benzylidene moiety through condensation reactions.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class with similar structures.
Benzylidene Derivatives: Compounds with similar benzylidene moieties.
Phenoxyethoxy Derivatives: Compounds with similar phenoxyethoxy groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.
Eigenschaften
Molekularformel |
C28H32N4O4S |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C28H32N4O4S/c1-5-18(4)20-9-11-21(12-10-20)35-14-15-36-23-13-8-19(17-24(23)34-7-3)16-22-26(29)32-28(30-27(22)33)37-25(6-2)31-32/h8-13,16-18,29H,5-7,14-15H2,1-4H3/b22-16-,29-26? |
InChI-Schlüssel |
BEJXRLRZVIEXJU-UAJGQANVSA-N |
Isomerische SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)/C(=O)N=C2S1 |
Kanonische SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)OCC)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-({2-[2-(4-Nitrophenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11654894.png)
![Methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654896.png)
![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)

![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
